2-[(adamantan-1-yl)amino]acetic acid
Overview
Description
2-[(adamantan-1-yl)amino]acetic acid is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound features an adamantyl group attached to an aminoacetic acid moiety. The adamantyl group imparts significant steric hindrance and lipophilicity, making this compound interesting for various applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(adamantan-1-yl)amino]acetic acid typically involves the reaction of adamantane derivatives with glycine or its derivatives. One common method starts with the bromination of adamantane to form 1-bromoadamantane, which is then reacted with glycine in the presence of a base to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 2-[(adamantan-1-yl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups.
Substitution: The adamantyl group can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl ketones, while reduction can produce adamantyl alcohols .
Scientific Research Applications
2-[(adamantan-1-yl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: The compound’s unique structure makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 2-[(adamantan-1-yl)amino]acetic acid involves its interaction with biological membranes and proteins. The adamantyl group enhances the compound’s ability to penetrate lipid bilayers, facilitating its transport across cell membranes. This property is particularly useful in drug delivery systems, where the compound can act as a carrier for active pharmaceutical ingredients .
Molecular Targets and Pathways: The compound targets various molecular pathways, including those involved in cellular transport and signal transduction. Its interaction with enzymes and receptors can modulate their activity, leading to potential therapeutic effects .
Comparison with Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantyl structure.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantyl group.
Rimantadine: Another antiviral drug with structural similarities to 2-[(adamantan-1-yl)amino]acetic acid.
Uniqueness: this compound is unique due to its combination of the adamantyl group with an aminoacetic acid moiety. This structure provides a balance of lipophilicity and hydrophilicity, making it versatile for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(1-adamantylamino)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c14-11(15)7-13-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10,13H,1-7H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHGZYQCFFPTAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901287418 | |
Record name | N-Tricyclo[3.3.1.13,7]dec-1-ylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901287418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16782-41-5 | |
Record name | N-Tricyclo[3.3.1.13,7]dec-1-ylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16782-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Tricyclo[3.3.1.13,7]dec-1-ylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901287418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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